6-chloro-N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide 6-chloro-N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20197962
InChI: InChI=1S/C18H21ClN4O4S/c19-11-1-2-15-14(7-11)13-3-5-23(9-16(13)22-15)18(25)20-8-17(24)21-12-4-6-28(26,27)10-12/h1-2,7,12,22H,3-6,8-10H2,(H,20,25)(H,21,24)
SMILES:
Molecular Formula: C18H21ClN4O4S
Molecular Weight: 424.9 g/mol

6-chloro-N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

CAS No.:

Cat. No.: VC20197962

Molecular Formula: C18H21ClN4O4S

Molecular Weight: 424.9 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide -

Specification

Molecular Formula C18H21ClN4O4S
Molecular Weight 424.9 g/mol
IUPAC Name 6-chloro-N-[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Standard InChI InChI=1S/C18H21ClN4O4S/c19-11-1-2-15-14(7-11)13-3-5-23(9-16(13)22-15)18(25)20-8-17(24)21-12-4-6-28(26,27)10-12/h1-2,7,12,22H,3-6,8-10H2,(H,20,25)(H,21,24)
Standard InChI Key ZAEXEFXLCUNOHS-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC1NC(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl

Introduction

IUPAC Name

6-chloro-N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide.

Key Structural Features

  • Beta-Carboline Core: The 1,3,4,9-tetrahydro-beta-carboline structure is often associated with biological activity due to its resemblance to natural alkaloids.

  • Chloro Substituent: The chlorine atom at position 6 may enhance the compound's lipophilicity and binding interactions in biological systems.

  • Dioxido-Tetrahydrothiophene Group: This sulfur-containing moiety introduces polarity and potential reactivity.

  • Amide Linkage: The carboxamide group contributes to hydrogen bonding potential.

Molecular Formula

C16H18ClN3O4S.

Molecular Weight

383.85 g/mol.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions incorporating:

  • Formation of the beta-carboline core through Pictet-Spengler condensation or similar methods.

  • Introduction of the chloro substituent via electrophilic aromatic substitution.

  • Coupling with the dioxido-tetrahydrothiophene moiety through amide bond formation.

Pharmacological Relevance

Compounds with beta-carboline cores are known for diverse biological activities:

  • Anticancer Potential: Beta-carbolines have shown cytotoxicity against various cancer cell lines.

  • Neurological Effects: Some derivatives exhibit activity as monoamine oxidase inhibitors (MAOIs), making them candidates for neurological disorders.

  • Anti-inflammatory Activity: The presence of the dioxido-tetrahydrothiophene moiety suggests possible anti-inflammatory properties.

Molecular Docking Studies

Docking studies could reveal interactions with enzymes like:

  • Cyclooxygenase (COX) for anti-inflammatory effects.

  • Monoamine oxidase (MAO) for neurological implications.

Spectroscopic Characterization

The compound would typically be characterized using:

  • NMR Spectroscopy:

    • Proton (1^1H) and carbon (13^13C) spectra to confirm chemical shifts corresponding to functional groups.

  • Mass Spectrometry (MS):

    • Accurate mass measurement to confirm molecular weight.

  • Infrared (IR) Spectroscopy:

    • Identification of functional groups such as amides and sulfones through characteristic absorption bands.

Biological Activity

Studies on similar compounds suggest:

  • Anticancer Effects:

    • Beta-carbolines often show activity against HeLa and HCT116 cell lines.

    • Chlorinated derivatives may enhance cytotoxicity.

  • Anti-inflammatory Mechanisms:

    • Sulfone groups contribute to inhibition of inflammatory pathways like 5-lipoxygenase (5-LOX).

  • Neurological Impact:

    • Potential as MAO inhibitors for treating depression or neurodegenerative diseases.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC16H18ClN3O4S
Molecular Weight383.85 g/mol
Key Functional GroupsBeta-carboline, chloro substituent, sulfone group, amide linkage
Predicted Biological TargetsCOX enzymes, MAO enzymes, cancer-related kinases
Potential ApplicationsAnticancer, anti-inflammatory, neurological treatments

Future Research Directions

To fully understand the potential of this compound:

  • Perform in vitro and in vivo biological assays to confirm activity against specific targets.

  • Conduct molecular docking studies to predict binding affinities and mechanisms of action.

  • Explore structure-activity relationships (SAR) by modifying substituents on the beta-carboline core or sulfur-containing group.

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